molecular formula C12H18O5S B1677519 2-(2-Methoxyethoxy)ethyl 4-methylbenzenesulfonate CAS No. 50586-80-6

2-(2-Methoxyethoxy)ethyl 4-methylbenzenesulfonate

Cat. No. B1677519
CAS RN: 50586-80-6
M. Wt: 274.34 g/mol
InChI Key: PBKGNJXLJQARIN-UHFFFAOYSA-N
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Description

2-(2-Methoxyethoxy)ethyl 4-methylbenzenesulfonate, also known as m-PEG4-Tos, is a PEG linker containing a tosyl group . The tosyl group is a very good leaving group for nucleophilic substitution reactions . The hydrophilic PEG spacer increases solubility in aqueous media .


Molecular Structure Analysis

The molecular formula of 2-(2-Methoxyethoxy)ethyl 4-methylbenzenesulfonate is C12H18O5S . Its molecular weight is 274.34 . The InChI code is 1S/C12H18O5S/c1-11-3-5-12(6-4-11)18(13,14)17-10-9-16-8-7-15-2/h3-6H,7-10H2,1-2H3 .


Physical And Chemical Properties Analysis

2-(2-Methoxyethoxy)ethyl 4-methylbenzenesulfonate is a viscous substance stored in a refrigerator . It has a density of 1.2±0.1 g/cm3 . Its boiling point is 392.3±27.0 °C at 760 mmHg . The compound has a molar refractivity of 68.6±0.4 cm3 . It has 5 H bond acceptors, 0 H bond donors, and 8 freely rotating bonds .

Scientific Research Applications

Synthesis Applications

  • Synthesis of Pyrimidine Derivatives: 2-(2-Methoxyethoxy)ethyl 4-methylbenzenesulfonate is utilized in the synthesis of new D-π-A type pyrimidine derivatives, which are important in various chemical reactions (Wang Gan, 2014).

Antimicrobial Activity

  • Quinazolinone Derivatives: The compound is involved in the preparation of novel quinazolinone derivatives that exhibit antimicrobial activity. This showcases its utility in creating compounds with potential biological applications (O. M. Habib, H. M. Hassan, A. El‐Mekabaty, 2013).

Fluorescence and Spectroscopy

  • Fluorophore Analogues: In a study focusing on Zinquin-related fluorophores, analogues synthesized using 2-(2-Methoxyethoxy)ethyl 4-methylbenzenesulfonate showed bathochromic shift in ultraviolet/visible spectra upon addition of Zn(II) to the solution. These compounds have applications in fluorescence studies, particularly in relation to Zn(II) (M. Kimber, Jason P. Geue, S. Lincoln, A. Ward, E. Tiekink, 2003).

Polymer Synthesis

Hydrogen Bond Studies

Drug and Therapy Development

Nanomedicine

Lanthanide Coordination Polymers

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P305, P338, and P351 .

properties

IUPAC Name

2-(2-methoxyethoxy)ethyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O5S/c1-11-3-5-12(6-4-11)18(13,14)17-10-9-16-8-7-15-2/h3-6H,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBKGNJXLJQARIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methoxyethoxy)ethyl 4-methylbenzenesulfonate

CAS RN

50586-80-6
Record name 2-(2-Methoxyethoxy)ethyl 4-methylbenzenesulfonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 2-(2-methoxyethoxy)ethanol (200 mg, 1.67 mmol, 1 equiv.), triethylamine (232 μL, 1.67 mmol, 1.0 equiv.) and tosyl chloride (317 mg, 1.67 mmol, 1 equiv.) in methylene chloride (5 mL, 0.29 M) was stirred at room temperature for 50 hours. After removal of the solvent under reduced pressure, the residue was purified by chromatography on silica gel (10 g, hexanes/EtOAc 9:1 to 1:1) to afford (2-methoxyethoxy)ethyl 4-methylbenzenesulfonate as a colorless oil (260 mg, 457 mg theoretical, 56.9%). LC-MS m/z 275 (M+1).
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
232 μL
Type
reactant
Reaction Step One
Quantity
317 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
51
Citations
CA Yang, WJ Xiao, EX Liang, Y Lu… - Advanced Materials …, 2014 - Trans Tech Publ
Novel thermoresponsive dendronized monomer bearing azobenzene moiety, 4-(4′-(3, 4, 5-tris (2-(2-methoxyethoxy) ethoxy) benzyloxy) phenylazo) benzyl methacrylate, has been …
Number of citations: 3 www.scientific.net
W Niu, J Jia, J Li, C Zhang, K Yun - New Journal of Chemistry, 2019 - pubs.rsc.org
The lysosome is known to be an acidic organelle that is ubiquitous in cells. Acidic pH is a characteristic feature of lysosomes, and aberrant lysosomal pH values have been manifested …
Number of citations: 11 pubs.rsc.org
DG Lewis, LB Krasnova, PJ Skinner… - Nanophotonic …, 2010 - spiedigitallibrary.org
First generation dendrimers having a high level of size/shape/symmetry homogeneity were fabricated using a synthetic scheme that employs highly quantitative copper-catalyzed azide-…
Number of citations: 2 www.spiedigitallibrary.org
H Tang, C Xing, L Liu, Q Yang, S Wang - Small, 2011 - Wiley Online Library
A new amphiphilic conjugated polythiophene derivative (PT–Boc) is synthesized via Suzuki coupling reaction. The amphiphilic characteristic makes it form nanoaggregates in water, in …
Number of citations: 42 onlinelibrary.wiley.com
EI Romadina, DS Komarov, KJ Stevenson… - Chemical …, 2021 - pubs.rsc.org
Herein, we report the synthesis and investigation of a novel phenazine derivative M1 with oligomeric ethylene glycol ether substituents as a promising anolyte material for non-aqueous …
Number of citations: 35 pubs.rsc.org
S Zhang, H Han, Y Xu, W Ma, J Wu - IUCrData, 2019 - scripts.iucr.org
In the title compound, C34H35NO4, the dihedral angle between the pyridine ring and attached benzene ring is 79.17 (8). The methoxyethoxy–ethoxy side chain is disordered over two …
Number of citations: 5 scripts.iucr.org
S Revoju, S Biswas, B Eliasson, GD Sharma - Organic Electronics, 2019 - Elsevier
Three small molecules denoted SM1, SM2 and SM3, with the phenothiazine donor moiety connected to benzothiadiazole and 3-ethylrhodanine acceptor units through thiophene π-…
Number of citations: 23 www.sciencedirect.com
MV Makarova, AV Akkuratov, ME Sideltsev… - …, 2022 - Wiley Online Library
The design of new organic materials for redox‐flow batteries is an actively developing topic in the field of energy storage. Herein, two novel redox‐active organic molecules were …
Q Li, R Huang, SS Xiong, X Xie - Liquid Crystals, 2012 - Taylor & Francis
The synthesis of novel phenyl ethynylene macrocycles with intraannular flexible chains is described. Some of these macrocycles are found by polarised optical microscopy and …
Number of citations: 6 www.tandfonline.com
E Gala, MJ Reyes, J Alvarez‐Builla… - European Journal of …, 2016 - Wiley Online Library
Differently modified 2‐aminopyridines and pyrazines bearing an arylazo group at the 3‐ or 5‐position have been generated from pyridinium N‐aminides in a regioselective fashion. The …

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